PRMT4-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

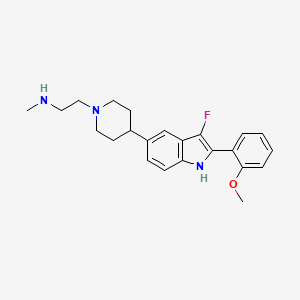

Molekularformel |

C23H28FN3O |

|---|---|

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

2-[4-[3-fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl]piperidin-1-yl]-N-methylethanamine |

InChI |

InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3 |

InChI-Schlüssel |

SPSRJAZORUFUOI-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCN1CCC(CC1)C2=CC3=C(C=C2)NC(=C3F)C4=CC=CC=C4OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PRMT4 Inhibitors

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Its role in various diseases, particularly cancer, has made it a compelling target for therapeutic intervention.[1][2] While the specific designation "PRMT4-IN-1" does not correspond to a widely recognized inhibitor in scientific literature, this guide will provide a comprehensive overview of the mechanism of action for well-characterized PRMT4 inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.

The primary function of PRMT4 is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][3] This post-translational modification, specifically asymmetric dimethylation, plays a pivotal role in modulating chromatin structure and gene expression.[4] PRMT4 inhibitors are small molecules designed to specifically block this enzymatic activity, thereby offering a potential therapeutic avenue for diseases driven by aberrant PRMT4 function.[1]

Core Mechanism of Action

PRMT4 inhibitors primarily function through competitive inhibition. They are designed to bind to the active site of the PRMT4 enzyme, the same site that the natural methyl donor, S-adenosylmethionine (SAM), occupies.[1] By occupying this pocket, the inhibitors prevent SAM from binding, thereby halting the transfer of methyl groups to PRMT4's protein substrates.[1] Some inhibitors may also exhibit allosteric inhibition, binding to a site distinct from the active site to induce a conformational change that reduces the enzyme's catalytic efficiency.[1]

The inhibition of PRMT4's methyltransferase activity has significant downstream consequences. Key substrates of PRMT4 include histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), methylation of which are marks associated with active gene transcription.[1][4] By preventing these methylation events, PRMT4 inhibitors can lead to a more condensed chromatin structure, ultimately repressing the expression of genes involved in cellular proliferation, differentiation, and survival.[1]

Beyond histones, PRMT4 targets a diverse array of non-histone proteins, including transcriptional coactivators like p300/CBP and RNA-binding proteins.[5][6] Inhibition of PRMT4 can therefore disrupt these protein-protein interactions and signaling cascades, further contributing to its therapeutic effects.

Signaling Pathway of PRMT4 and Point of Inhibition

The following diagram illustrates a simplified signaling pathway involving PRMT4 and highlights the point of intervention for inhibitors.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for a known potent and selective PRMT4 inhibitor, TP-064, and a dual PRMT4/PRMT6 inhibitor to provide a comparative context.

| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular Activity | Reference |

| TP-064 | PRMT4 | < 10 | - | Reduces asymmetric dimethylation of MED12 and BAF155 in HEK293T cells | [7][8] |

| Compound 17 | PRMT4, PRMT6 | PRMT4: 100PRMT6: 87 | PRMT4: 100PRMT6: 87 | - | [5] |

Experimental Protocols

The characterization of PRMT4 inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay: AlphaLISA for PRMT4 Activity

This assay measures the ability of an inhibitor to block the PRMT4-mediated methylation of a histone H3 peptide substrate.

Materials:

-

Recombinant PRMT4 enzyme

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated histone H3 (21-44) peptide substrate

-

AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody

-

Streptavidin-coated Donor beads

-

Assay buffer

-

384-well OptiPlate

-

Test inhibitor (e.g., this compound)

Protocol: [9]

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions or vehicle control.

-

Add the PRMT4 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H3 peptide and SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the AlphaLISA Acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add the Streptavidin Donor beads under subdued light and incubate for 30 minutes.

-

Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the inhibitor's activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Western Blot for Target Engagement

This assay determines if the inhibitor can engage PRMT4 in a cellular context and inhibit its methyltransferase activity on endogenous substrates.

Materials:

-

Cell line expressing PRMT4 (e.g., HEK293T)

-

Test inhibitor

-

Cell lysis buffer

-

Primary antibodies: anti-asymmetric dimethyl-MED12, anti-total MED12, anti-asymmetric dimethyl-BAF155, anti-total BAF155, anti-PRMT4, and a loading control (e.g., anti-tubulin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Protocol: [8]

-

Culture cells to an appropriate confluency.

-

Treat the cells with increasing concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 48 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels and the loading control.

Experimental Workflow for Characterizing a Novel PRMT4 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel PRMT4 inhibitor.

References

- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]

- 4. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 9. resources.revvity.com [resources.revvity.com]

PRMT4-IN-1: A Selective Inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a pivotal enzyme in various cellular processes, including transcriptional regulation, DNA damage response, and signal transduction. Its dysregulation has been implicated in numerous diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PRMT4-IN-1, a potent and selective inhibitor of CARM1. This document details its inhibitory activity, selectivity profile, the experimental protocols for its characterization, and its role within key signaling pathways.

Introduction to CARM1 (PRMT4)

CARM1 is a member of the protein arginine methyltransferase (PRMT) family, which catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins.[1][2] As a Type I PRMT, CARM1 is responsible for both monomethylation and asymmetric dimethylation of arginine residues.[1][2] This post-translational modification is a critical regulatory mechanism in gene expression. CARM1 is known to methylate histone H3 at arginines 17 and 26 (H3R17, H3R26), marks that are associated with active gene transcription.[3] Beyond histones, CARM1 targets a diverse array of non-histone substrates, including the RNA polymerase II mediator complex subunit 12 (MED12) and BAF155, thereby influencing transcription, splicing, and RNA processing.[1] Given its role as a transcriptional coactivator for nuclear receptors and other transcription factors, aberrant CARM1 activity is linked to the progression of various cancers, such as breast, prostate, and colorectal cancers.

This compound: A Selective CARM1 Inhibitor

This compound has emerged as a valuable chemical probe for elucidating the biological functions of CARM1 and for exploring its therapeutic potential. It is a selective inhibitor of PRMT4 with a reported IC50 value of 3.2 nM.[4]

Quantitative Inhibitory Activity and Selectivity

The potency and selectivity of this compound and other notable CARM1 inhibitors are summarized in the tables below. This data is crucial for comparing the utility of different compounds in research and development.

Table 1: Inhibitory Potency of Selected Compounds against CARM1 (PRMT4)

| Compound | CARM1 IC50 (nM) | Notes |

| This compound | 3.2 | A highly potent and selective inhibitor.[4] |

| TP-064 | <10 | A potent and selective chemical probe for human PRMT4.[4] |

| SGC2085 | 50 | A potent and selective inhibitor.[4] |

| CARM1-IN-1 | 8600 | A selective inhibitor with lower potency.[4] |

| iCARM1 | 12300 | A selective inhibitor identified through virtual screening.[2][5] |

Table 2: Selectivity Profile of Various Inhibitors against the PRMT Family

| Compound | PRMT1 IC50 (µM) | PRMT6 IC50 (µM) | SET7 IC50 (µM) | Notes |

| CARM1-IN-1 | >667 | - | >667 | Demonstrates high selectivity over PRMT1 and SET7.[4] |

| TP-064 | >10 | 1.3 | - | Highly selective for PRMT4 over other PRMTs, with some activity against PRMT6.[4] |

| SGC2085 | - | 5.2 | - | Selective for CARM1, with some off-target activity on PRMT6.[4] |

Experimental Protocols

The characterization of this compound as a CARM1 inhibitor relies on robust biochemical and cellular assays. The following sections detail the methodologies for these key experiments.

Biochemical Enzymatic Assay

This assay quantifies the ability of an inhibitor to block the methyltransferase activity of recombinant CARM1 in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CARM1.

Materials:

-

Recombinant human CARM1 (PRMT4) enzyme

-

Histone H3 peptide (or other suitable substrate like a PABP1-derived peptide)

-

S-(5'-Adenosyl)-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

-

This compound and other test compounds

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant CARM1 enzyme to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.

-

Incubate the reaction mixture for a specific time (e.g., 1 hour) at 30°C.

-

Stop the reaction, for example, by adding trichloroacetic acid (TCA) to precipitate the methylated peptide.

-

Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and dry.

-

Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for CARM1 Activity

This assay measures the ability of this compound to inhibit CARM1-mediated methylation of its endogenous substrates within a cellular context.

Objective: To assess the cellular potency of this compound by measuring the methylation status of a known CARM1 substrate, such as MED12 or BAF155.[1]

Materials:

-

A suitable cell line (e.g., HEK293T)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-methyl-MED12 (or anti-methyl-BAF155) and anti-total-MED12 (or anti-total-BAF155)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and determine the total protein concentration for each sample.

-

Perform SDS-PAGE to separate the proteins from the cell lysates.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the methylated form of the CARM1 substrate.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection reagent (e.g., chemiluminescence or fluorescence).

-

Strip the membrane and re-probe with an antibody against the total protein of the CARM1 substrate to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of methylated to total substrate protein for each treatment condition.

-

Determine the cellular IC50 value by plotting the normalized methylation levels against the inhibitor concentration.

CARM1 Signaling Pathways and the Role of Inhibition

CARM1 is integrated into several critical signaling pathways. Inhibition by this compound can modulate these pathways, providing a powerful tool for studying their function and for potential therapeutic intervention.

Transcriptional Regulation

CARM1 acts as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor) and c-Myb.[6] It promotes gene expression by methylating histones and other coactivators like p300/CBP.

Caption: CARM1's role in hormone-activated gene transcription.

DNA Damage Response

CARM1 plays a crucial role in the DNA damage response pathway. Upon DNA damage, CARM1 is involved in the activation of genes that lead to cell cycle arrest, allowing time for DNA repair. It methylates coactivators like p300, which, in conjunction with BRCA1, promotes the expression of cell cycle inhibitors such as p21.

Caption: CARM1's involvement in the p53-mediated DNA damage response.

Experimental Workflow Visualization

The process of identifying and characterizing a selective CARM1 inhibitor like this compound follows a logical progression from initial screening to in-depth cellular analysis.

Caption: A streamlined workflow for identifying and validating a selective CARM1 inhibitor.

Conclusion

This compound stands as a potent and selective tool for the investigation of CARM1's multifaceted roles in cellular biology and disease. Its high affinity and selectivity make it an invaluable asset for dissecting the specific contributions of CARM1 in complex signaling networks and for validating CARM1 as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their studies and to advance our understanding of the therapeutic potential of CARM1 inhibition.

References

- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of PRMT4/CARM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a wide array of cellular processes, including the regulation of gene expression, DNA damage response, cellular differentiation, and metabolism.[2][3][4] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[5][6][7][8] This technical guide provides a comprehensive overview of the core biological functions of CARM1, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Biological Functions of CARM1

CARM1's multifaceted roles stem from its ability to methylate a diverse range of substrates, thereby influencing their function, localization, and interaction with other molecules. As a type I PRMT, CARM1 catalyzes the formation of both monomethylarginine and asymmetric dimethylarginine.[2][9]

Transcriptional Regulation

CARM1 is a well-established transcriptional coactivator that enhances the activity of numerous transcription factors, including nuclear hormone receptors like the estrogen receptor (ER) and androgen receptor (AR), as well as p53, NF-κB, and β-catenin.[4][10][11][12] Its coactivator function is mediated through several mechanisms:

-

Histone Methylation: CARM1 methylates histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a).[2][13] These modifications are generally associated with transcriptional activation, creating a chromatin environment that is more accessible to the transcriptional machinery.[14]

-

Coactivator Methylation: CARM1 methylates other transcriptional coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators (SRCs).[15] For instance, methylation of p300/CBP by CARM1 can modulate its interactions with other proteins and influence the expression of target genes.[14][15]

-

Recruitment of Transcriptional Machinery: CARM1 facilitates the assembly of transcriptional complexes at promoter and enhancer regions, promoting gene expression.[14][16] It can act synergistically with other coactivators like p300/CBP to enhance gene activation.[4][11]

DNA Damage Response and Replication Stress

CARM1 plays a critical role in the cellular response to DNA damage and replication stress. Upon genotoxic stress, DNA damage activates ATM kinase, which in turn promotes the activity of tumor suppressors like p53 and BRCA1.[17][18][19] CARM1 is involved in this pathway by:

-

Methylating p300: This methylation event promotes the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21 and Gadd45.[12][17][18][19] This results in cell cycle arrest, allowing time for DNA repair.[17][18][19]

-

Regulating Replication Fork Speed: CARM1 associates with replication forks and, in a methyltransferase-independent manner, reduces their speed.[16][20] This function is mediated through its interaction with and stimulation of PARP1.[16][20] By slowing down replication forks, CARM1 promotes fork reversal as a mechanism to cope with replication stress.[16][20]

Role in Cancer

The aberrant expression and activity of CARM1 are frequently observed in various cancers, including breast, prostate, colorectal, and lung cancer, often correlating with poor prognosis.[5][6][7][8][21] CARM1 contributes to tumorigenesis through multiple avenues:

-

Promoting Cell Proliferation and Survival: By coactivating oncogenic transcription factors and regulating cell cycle progression, CARM1 can drive cancer cell proliferation.[3][10][22] It can also act as a survival factor by promoting cell cycle arrest in response to DNA damage, preventing apoptosis.[17][18]

-

Metabolic Reprogramming: CARM1 can influence cancer cell metabolism. For example, in breast cancer cells, it can methylate pyruvate kinase M2 (PKM2), shifting the metabolic balance towards aerobic glycolysis (the Warburg effect), which provides energy for rapid tumor growth.[13]

-

Metastasis: CARM1 has been implicated in tumor metastasis. For instance, it can regulate the methylation of BAF155, a subunit of the SWI/SNF chromatin remodeling complex, which is involved in cancer progression and metastasis.[7]

Cellular Differentiation and Development

CARM1 is essential for proper cellular differentiation and embryonic development.[2][23] CARM1 knockout mice are not viable and die shortly after birth, highlighting its critical role.[22] Its functions in differentiation include:

-

Stem Cell Pluripotency: CARM1 is important for maintaining the pluripotency of embryonic stem cells.[24]

-

Myogenesis: CARM1 regulates the expression of myogenic genes and is involved in muscle differentiation.[2][23]

-

Osteogenesis: CARM1 influences osteoblast and osteoclast differentiation by reprogramming glucose metabolism.[25] It promotes osteogenic differentiation while inhibiting osteoclastic differentiation.[25]

Metabolic Regulation

Beyond its role in cancer metabolism, CARM1 is emerging as a key regulator of systemic metabolic processes. It can modulate hepatic lipid and glucose metabolism by acting as a coactivator for nuclear receptors like FXR, LXR, and PPARs, which are critical for metabolic homeostasis.[19] CARM1 also regulates cellular redox homeostasis and glutamine metabolism by methylating and inhibiting malate dehydrogenase 1 (MDH1).[26]

Quantitative Data

Table 1: Substrate Specificity of CARM1

| Substrate | Methylated Arginine Residue(s) | Biological Process | Reference |

| Histone H3 | R17, R26 | Transcriptional Activation | [2][13] |

| p300/CBP | R754 | DNA Damage Response, Transcriptional Coactivation | [12][15] |

| BAF155 | R1064 | Chromatin Remodeling, Cancer Metastasis | [7] |

| PKM2 | R445, R447 | Glycolysis, Cancer Metabolism | [13] |

| MDH1 | R248 | Glutamine Metabolism, Redox Homeostasis | [26] |

| PABP1 | Multiple | RNA Processing | [27] |

| RUNX1 | R223, R319 | Hematopoiesis, Myeloid Differentiation | [25] |

Table 2: CARM1 Expression in Cancer

| Cancer Type | CARM1 Expression Level | Correlation with Prognosis | Reference |

| Breast Cancer | Higher in invasive carcinoma vs. normal tissue | High expression associated with poor prognosis | [7][21] |

| Prostate Cancer | Overexpressed | Implicated in progression | [10] |

| Colorectal Cancer | Overexpressed | Associated with poor survival | [8] |

| Lung Cancer | Dysregulated | Implicated in tumorigenesis | [8] |

| Ovarian Cancer | High expression in cancer cell lines | Potential role in tumorigenesis | [13] |

| Liver Cancer | Implicated in suppressing tumor cell proliferation under glucose starvation | Complex role | [13] |

Experimental Protocols

In Vitro Histone Methyltransferase Assay

This protocol is adapted for determining the enzymatic activity of CARM1 on a histone substrate.

Materials:

-

Recombinant CARM1 enzyme

-

Histone H3 substrate (full-length or peptide)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE loading buffer

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:

-

10 µL of 2x Histone Methyltransferase Buffer

-

1 µg of Histone H3 substrate

-

1 µL of ³H-SAM (1 µCi)

-

X µL of recombinant CARM1 (amount to be optimized)

-

Add nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

SDS-PAGE: Boil the samples at 95°C for 5 minutes and load onto an SDS-PAGE gel. Run the gel to separate the proteins.

-

Detection:

-

Fluorography: Stain the gel with Coomassie Blue to visualize the histone substrate. Then, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

-

Scintillation Counting: Excise the histone H3 band from the gel, place it in a scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[3]

-

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is for identifying proteins that interact with CARM1 in a cellular context.

Materials:

-

Cells expressing the proteins of interest

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibody against CARM1 (or the "bait" protein)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1x SDS-PAGE loading buffer or a low pH buffer)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells with ice-cold Co-IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against CARM1 to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads using a magnetic rack.

-

Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes (if using SDS-PAGE buffer).

-

-

Analysis:

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if CARM1 is associated with specific DNA regions in the genome.

Materials:

-

Cultured cells

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Ice-cold PBS

-

Cell Lysis Buffer (containing protease inhibitors)

-

Nuclear Lysis Buffer (containing SDS and protease inhibitors)

-

Sonicator

-

ChIP Dilution Buffer

-

Antibody against CARM1

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target DNA regions

Procedure:

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells with ice-cold PBS and harvest.

-

Lyse the cells and then the nuclei using the respective lysis buffers.

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP Dilution Buffer.

-

Incubate a portion of the chromatin with the CARM1 antibody and another with the IgG control overnight at 4°C.

-

-

Capture and Washing:

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

Signaling Pathways and Experimental Workflows

Caption: CARM1 in Transcriptional Coactivation.

References

- 1. researchgate.net [researchgate.net]

- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine methyltransferase CARM1 is a promoter‐specific regulator of NF‐κB‐dependent gene expression | The EMBO Journal [link.springer.com]

- 5. benchchem.com [benchchem.com]

- 6. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential CARM1 Isoform Expression in Subcellular Compartments and among Malignant and Benign Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CARM1 regulates replication fork speed and stress response by stimulating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

- 20. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 23. researchgate.net [researchgate.net]

- 24. epigenome-noe.net [epigenome-noe.net]

- 25. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. bitesizebio.com [bitesizebio.com]

- 30. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

The Effect of PRMT4 Inhibition on Histone H3 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] A primary target of PRMT4 is Histone H3, where it methylates arginine residues 17 and 26 (H3R17 and H3R26).[2][3] These methylation marks are generally associated with transcriptional activation.[2] Given the role of PRMT4 in various cellular processes and its dysregulation in diseases such as cancer, the development of specific inhibitors is of significant interest for both basic research and therapeutic applications.[4][5]

This technical guide provides an in-depth overview of the effects of a potent and selective PRMT4 inhibitor, exemplified by TP-064, on histone H3 methylation. TP-064 serves as a representative chemical probe for studying the functional consequences of PRMT4 inhibition.[4][6] This document outlines the quantitative effects of this inhibitor, details the experimental protocols for assessing its activity, and provides visual representations of the relevant pathways and workflows.

Data Presentation: Quantitative Effects of PRMT4 Inhibition

The inhibitory activity of the representative PRMT4 inhibitor, TP-064, has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of TP-064 against PRMT4 [7][8]

| Target | Substrate | Assay Type | IC50 |

| PRMT4 | Histone H3 (1-25) peptide | Radiometric | <10 nM |

| PRMT4 | MED12 | Biochemical | 43 nM |

Table 2: Cellular Inhibitory Activity of TP-064 on Substrate Methylation [4][6][9]

| Cell Line | Substrate | Assay Type | IC50 |

| HEK293T | MED12 | Western Blot | 43 ± 10 nM |

| HEK293T | BAF155 | Western Blot | 340 ± 30 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PRMT4 inhibitor effects on histone H3 methylation. The following are key experimental protocols.

Radiometric Biochemical Assay for PRMT4 Activity

This assay quantitatively measures the methyltransferase activity of PRMT4 on a histone H3 peptide substrate.

Materials:

-

Recombinant human PRMT4

-

Histone H3 (1-25) peptide substrate

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

PRMT4 inhibitor (e.g., TP-064)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of the PRMT4 inhibitor or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Spot the reaction mixture onto filter paper and allow it to air dry.

-

Wash the filter paper with trichloroacetic acid to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Western Blot for Histone H3 Methylation

This protocol is designed to assess the effect of a PRMT4 inhibitor on the methylation status of endogenous histone H3 in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

PRMT4 inhibitor (e.g., TP-064)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-range of the PRMT4 inhibitor or vehicle control for 48-72 hours.

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using a sulfuric acid solution.

-

Precipitate the histones with trichloroacetic acid and wash with acetone.

-

Resuspend the histone pellet in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of histone extracts by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific histone H3 methylation marks and total H3 overnight at 4°C.[10]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in methylation.

Mandatory Visualization

Signaling Pathway

Caption: PRMT4 signaling pathway and its inhibition.

Experimental Workflow: Western Blot

References

- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. researchgate.net [researchgate.net]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. rndsystems.com [rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

PRMT4-IN-1: A Technical Guide to its Cellular Substrates and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of a multitude of cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.

PRMT4-IN-1 is a potent and selective inhibitor of PRMT4 with a reported IC50 of 3.2 nM. Its ability to modulate the methylation of PRMT4 substrates offers a powerful tool for dissecting the biological functions of this enzyme and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known substrates and cellular targets of PRMT4 that are affected by its inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Known Substrates and Cellular Targets of PRMT4

PRMT4 methylates a diverse range of proteins, influencing their function and interaction with other molecules. The substrates of PRMT4 can be broadly categorized into histone and non-histone proteins.

Histone Substrates

PRMT4 is a well-established histone methyltransferase that primarily targets arginine residues on histone H3. These modifications are generally associated with transcriptional activation.

-

Histone H3 at Arginine 17 (H3R17): Asymmetric dimethylation of H3R17 is a hallmark of PRMT4 activity and is a key epigenetic mark for transcriptional activation.

-

Histone H3 at Arginine 26 (H3R26): PRMT4 also mediates the asymmetric dimethylation of H3R26, another modification linked to active gene expression.

-

Histone H3 at Arginine 42 (H3R42): This is another identified site of asymmetric dimethylation by PRMT4.

Non-Histone Substrates

Beyond histones, PRMT4 targets a wide array of non-histone proteins, thereby regulating various cellular pathways.

-

Transcriptional Coactivators:

-

CBP/p300: PRMT4 methylates the histone acetyltransferases CBP and p300, which can modulate their coactivator function.[2]

-

SRC-3 (NCOA3): Steroid receptor coactivator-3 is a substrate for PRMT4, and its methylation can influence hormone receptor signaling.

-

-

Splicing Factors and RNA-Binding Proteins:

-

BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex.

-

MED12: A subunit of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.

-

PABP1 (Poly(A)-binding protein 1): Involved in mRNA stability and translation.

-

CA150 (TCERG1): A transcriptional and splicing regulator.

-

-

Transcription Factors:

-

c-Myb: A key regulator of hematopoiesis.

-

SOX2: A transcription factor essential for maintaining pluripotency.

-

-

Signaling Molecules:

-

Smad7: An inhibitory Smad protein in the TGF-β signaling pathway.

-

Quantitative Data on PRMT4 Substrates

The following table summarizes quantitative data from a global mapping study of CARM1 (PRMT4) substrates in MCF7 breast cancer cells using a knockout model. While this study does not use this compound specifically, it provides a comprehensive list of cellular proteins whose methylation is dependent on PRMT4, and therefore are likely to be affected by this compound. The data represents the log2 fold change of asymmetrically dimethylated arginine (ADMA) containing peptides in CARM1 knockout cells compared to wild-type cells.

| Substrate Protein | Gene Name | Site of Methylation | Log2 Fold Change (KO/WT) | Biological Process |

| BAF155 | SMARCC1 | R1064 | -2.5 | Chromatin Remodeling |

| MED12 | MED12 | R1899 | -2.2 | Transcription Regulation |

| PABP1 | PABPC1 | R455 | -3.1 | RNA Processing |

| NCOA3 | NCOA3 | R863 | -1.9 | Transcriptional Coactivation |

| TET2 | TET2 | R1278 | -2.8 | DNA Demethylation |

Data adapted from a study on CARM1 knockout cells, which is indicative of targets for PRMT4 inhibitors.[3]

Experimental Protocols

Western Blot for Detecting Inhibition of PRMT4 Activity

This protocol describes how to assess the efficacy of a PRMT4 inhibitor, such as this compound, by measuring the methylation status of known substrates like BAF155 and MED12 in cultured cells.

Materials:

-

Cell culture reagents

-

PRMT4 inhibitor (e.g., this compound)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-asymmetric dimethyl-Arginine (for BAF155-Rme2a or MED12-Rme2a)

-

Anti-total BAF155

-

Anti-total MED12

-

Anti-PRMT4

-

Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PRMT4 inhibitor or DMSO for 48-72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate signal and the loading control. A dose-dependent decrease in the methylated substrate signal indicates inhibition of PRMT4 activity.[3]

In Vitro PRMT4 Biochemical Assay (Chemiluminescent)

This protocol outlines a method to measure the enzymatic activity of PRMT4 in a cell-free system, which is useful for determining the IC50 of inhibitors like this compound.

Materials:

-

Recombinant human PRMT4 enzyme

-

PRMT4 peptide substrate (e.g., biotinylated histone H3 peptide)

-

S-adenosylmethionine (SAM)

-

PRMT4 inhibitor (e.g., this compound)

-

Assay buffer

-

Antibody specific for the methylated substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

White microplate

-

Luminometer

Procedure:

-

Reaction Setup: In a white microplate, add the assay buffer, recombinant PRMT4 enzyme, and the PRMT4 inhibitor at various concentrations.

-

Initiate Reaction: Add the PRMT4 peptide substrate and SAM to initiate the methylation reaction. Incubate at room temperature for a defined period (e.g., 1 hour).

-

Detection:

-

Add the primary antibody that specifically recognizes the methylated form of the peptide substrate. Incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

After a final wash, add the chemiluminescent substrate.

-

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[4][5]

Mass Spectrometry-Based Identification of PRMT4 Substrates

This protocol provides a general workflow for identifying PRMT4 substrates and their methylation sites using quantitative mass spectrometry.

Materials:

-

Cells treated with a PRMT4 inhibitor or vehicle control

-

Lysis buffer (e.g., urea-based)

-

Trypsin

-

Immunoaffinity enrichment reagents (antibodies specific for methylated arginine)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Lyse cells and digest the proteins into peptides using trypsin.

-

Immunoaffinity Enrichment: Incubate the peptide mixture with antibodies that specifically recognize monomethylated or asymmetrically dimethylated arginine to enrich for methylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the methylated peptides and the precise sites of methylation.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the proteins and their methylation sites. Compare the abundance of methylated peptides between the inhibitor-treated and control samples to identify PRMT4-dependent methylation events.[6]

Signaling Pathways and Experimental Workflows

PRMT4 in Transcriptional Coactivation

PRMT4 functions as a transcriptional coactivator by methylating histones and other components of the transcriptional machinery. This leads to a more open chromatin structure and enhanced gene expression.

Caption: PRMT4-mediated transcriptional coactivation and its inhibition by this compound.

Experimental Workflow for Identifying this compound Targets

This diagram illustrates the workflow for identifying the cellular targets of this compound using a combination of cell biology and proteomic techniques.

Caption: Workflow for the identification and validation of this compound cellular targets.

PRMT4 in TGF-β Signaling

PRMT4 can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway by methylating the inhibitory Smad protein, Smad7. This can impact the cellular response to TGF-β, which is involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT).

Caption: Regulation of the TGF-β/Smad signaling pathway by PRMT4.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 3. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional insights from structures of coactivator-associated arginine methyltransferase 1 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Independent transcriptomic and proteomic regulation by type I and II protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

PRMT4-IN-1 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in cellular function, primarily involved in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins.[1][2][3] As a Type I PRMT, it catalyzes the formation of monomethylarginine and asymmetric dimethylarginine.[2][4][5] Dysregulation of PRMT4 activity has been implicated in the progression of various cancers, including breast, prostate, lung, and colorectal cancers, as well as acute myeloid leukemia (AML), making it a compelling therapeutic target.[6][7][8] PRMT4-IN-1 is a representative small molecule inhibitor designed to selectively target the methyltransferase activity of PRMT4, offering a promising avenue for cancer therapy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

PRMT4 functions as a transcriptional coactivator by methylating specific arginine residues, notably H3R17, H3R26, and H3R42 on histone H3, which are marks associated with active gene transcription.[9] It also methylates a variety of non-histone proteins involved in cellular processes such as RNA splicing and signal transduction.[2][8] this compound and similar inhibitors are designed to competitively bind to the active site of PRMT4, preventing the binding of its substrate S-adenosylmethionine (SAM) and thereby blocking the transfer of methyl groups to its target proteins.[2] This inhibition of PRMT4's enzymatic activity leads to a reduction in the methylation of its downstream substrates, such as BAF155 and MED12, which can be monitored as a pharmacodynamic biomarker of target engagement.[2][10] The downstream effects of PRMT4 inhibition in cancer cells include impaired cell cycle progression, induction of apoptosis, and downregulation of key oncogenic signaling pathways.[6][7]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of representative PRMT4 inhibitors, which serve as a proxy for the expected activity of this compound.

Table 1: In Vitro Activity of PRMT4 Inhibitors

| Compound | Assay Type | Target Cell Line(s) | IC50 | Reference |

| TP-064 | Methyltransferase Activity | PRMT4 Enzyme | < 10 nM | [10] |

| EZM2302 | Anti-proliferative | Multiple Myeloma Cell Lines | 0.015 to >10 µM | [3] |

| AMI-1 | Enzyme Activity | Recombinant PRMT4 | 74 µM | [6] |

Table 2: In Vivo Pharmacokinetics of a Representative PRMT4 Inhibitor (EZM2302)

| Species | Plasma Clearance (CL) | Fraction Unbound (Plasma) | Reference |

| Mouse | 43 mL/min/kg | 0.46 | [11] |

| Rat | 91 mL/min/kg | 0.74 | [11] |

| Human | <3. mL/min/kg (in hepatocytes) | 0.66 | [11] |

Experimental Protocols

PRMT4 Enzymatic Activity Assay (AlphaLISA)

This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against the PRMT4 enzyme.

Materials:

-

PRMT4 enzyme (recombinant)

-

S-(5′-Adenosyl)-L-methionine (SAM)

-

Biotinylated histone H3 (21-44) peptide substrate

-

AlphaLISA Acceptor beads

-

Streptavidin Donor beads

-

Assay Buffer (25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

White opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of the inhibitor dilutions or vehicle control.

-

Add 2.5 µL of PRMT4 enzyme (at 4x final concentration) to each well and incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 2.5 µL of a mix of biotinylated histone H3 peptide and SAM (at 4x final concentration).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of Streptavidin Donor beads in subdued light.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to PRMT4 activity.[1]

Cellular Inhibition Assay (Western Blot)

This protocol details the assessment of this compound activity in a cellular context by measuring the methylation of a known PRMT4 substrate, BAF155.

Materials:

-

Cancer cell line of interest (e.g., HEK293T)

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-asymmetric dimethyl-BAF155, anti-total BAF155, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control for 48-72 hours.[10]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash again and detect the signal using an ECL substrate and an imaging system.[10]

-

Quantify band intensities and normalize the methylated BAF155 signal to total BAF155 and the loading control (GAPDH).[2][10]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[12][13]

-

Add 100 µL of solubilization solution to each well and mix to dissolve the crystals.[12][13]

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Caption: PRMT4 signaling pathway in cancer.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical relationship of PRMT4 inhibition.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer [mdpi.com]

- 5. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

PRMT4-IN-1: A Technical Guide for Studying Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key epigenetic regulator that plays a crucial role in the control of gene expression. As a member of the protein arginine methyltransferase family, PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to various cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] The dysregulation of PRMT4 activity has been implicated in a range of diseases, including cancer, making it a significant target for therapeutic development.[1][2]

This technical guide provides an in-depth overview of PRMT4-IN-1, a selective inhibitor of PRMT4, and its application in studying gene expression. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its use in research and drug discovery.

This compound: A Selective Inhibitor of PRMT4

This compound is a potent and selective small molecule inhibitor of PRMT4. Its high selectivity makes it a valuable tool for dissecting the specific roles of PRMT4 in cellular processes and for validating PRMT4 as a therapeutic target.

Quantitative Data: Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound and other notable PRMT4 inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PRMT4 | 3.2 | Biochemical Assay | [1] |

| TP-064 | PRMT4 | < 10 | Biochemical Assay | [3] |

| MS049 | PRMT4 | 34 ± 10 | Biochemical Assay | [4] |

| MS049 | PRMT6 | 43 ± 7 | Biochemical Assay | [4] |

| SGC2085 | PRMT4 | 50 | Biochemical Assay | [1] |

| GSK3368715 | PRMT1 | 3.1 | Biochemical Assay | [1] |

| GSK3368715 | PRMT4 | 1148 | Biochemical Assay | [1] |

Cellular Activity of PRMT4 Inhibitors

The efficacy of PRMT4 inhibitors in a cellular context can be assessed by measuring the methylation of known PRMT4 substrates, such as MED12 and BAF155.

| Inhibitor | Cellular Target | IC50 (µM) | Assay Type | Reference |

| TP-064 | MED12-Rme2a | 0.043 ± 0.01 | Western Blot | [3] |

| TP-064 | BAF155-Rme2a | 0.340 ± 0.03 | Western Blot | [3] |

| MS049 | Med12-Rme2a | 1.4 ± 0.1 | Western Blot | [4] |

PRMT4 Signaling Pathway and Mechanism of Action

PRMT4 functions as a transcriptional coactivator by methylating histone H3 at arginine residues 17 and 26 (H3R17me2a, H3R26me2a), which are marks associated with active gene transcription.[1][5] PRMT4 is recruited to gene promoters through its interaction with various transcription factors and coactivators, such as p160 and CBP/p300.[6] Upon recruitment, PRMT4 methylates histones, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[6]

Experimental Protocols

General Workflow for Studying Gene Expression using this compound

The following diagram illustrates a general workflow for investigating the impact of this compound on gene expression.

Detailed Methodologies

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO). Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

This protocol is designed to assess the levels of PRMT4-mediated histone methylation.

-

Histone Extraction: After cell treatment, harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.[5]

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3R17me2a) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the methylated histone signal to the total histone signal.[5]

This protocol allows for the quantification of specific mRNA transcripts.

-

RNA Extraction: Following cell treatment, lyse the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.

-

qPCR Program: Run the qPCR reaction on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[3]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.[7]

ChIP is used to determine the association of PRMT4 with specific genomic regions.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against PRMT4 or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to target gene promoters or by next-generation sequencing (ChIP-seq).[8][9]

Expected Outcomes and Data Interpretation

Treatment of cells with this compound is expected to result in a dose-dependent decrease in the asymmetric dimethylation of PRMT4 substrates, such as histone H3 at arginine 17. This can be visualized by Western blotting. Consequently, the expression of genes that are positively regulated by PRMT4 is expected to decrease. This can be quantified by qPCR or observed on a genome-wide scale using RNA-seq. ChIP-qPCR should demonstrate a reduced association of PRMT4 with the promoter regions of its target genes upon inhibitor treatment.

Representative PRMT4 Target Genes

While specific gene expression changes will be cell-type and context-dependent, the following table provides examples of genes reported to be regulated by PRMT4, which can serve as potential targets for initial studies.

| Gene | Function | Expected Change with this compound | Reference |

| c-Myc | Transcription factor, cell cycle progression | Down-regulation | [10] |

| Gys1 | Glycogen synthesis | Down-regulation | [11] |

| Pygm | Glycogenolysis | Down-regulation | [11] |

| CITED2 | Transcriptional coactivator | Down-regulation | [10] |

| Mim-1 | Myb target gene | Down-regulation | [10] |

Conclusion

This compound is a powerful and selective chemical probe for elucidating the role of PRMT4 in gene expression and for validating its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies investigating the multifaceted functions of PRMT4. By employing these methodologies, scientists can further unravel the intricate mechanisms of epigenetic regulation and its implications in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. origene.com [origene.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigenome-noe.net [epigenome-noe.net]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

PRMT4-IN-1 and its Impact on Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I arginine methyltransferase that plays a pivotal role in the epigenetic regulation of gene expression. It catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of cellular processes including transcription, signal transduction, and cell fate decisions.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.

PRMT4-IN-1 is a potent and selective inhibitor of PRMT4. By binding to the active site of the enzyme, this compound competitively inhibits the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. This inhibition of PRMT4's methyltransferase activity provides a powerful tool to probe its biological functions and to explore its therapeutic potential. This technical guide provides an in-depth overview of the impact of this compound on cell differentiation, with a particular focus on its mechanism of action in myeloid differentiation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action: The PRMT4-RUNX1-miR-223 Axis in Myeloid Differentiation

In the context of hematopoietic stem and progenitor cells (HSPCs), PRMT4 acts as a crucial inhibitor of myeloid differentiation.[2] Its mechanism of action is centered around the regulation of the transcription factor RUNX1 and the microRNA miR-223, forming a reciprocal negative feedback loop that governs the switch between stemness and differentiation.

1. PRMT4-mediated Methylation of RUNX1: PRMT4 directly methylates RUNX1 at arginine 223 (R223).[2] This post-translational modification is a key event that alters the protein-protein interaction landscape of RUNX1.

2. Recruitment of a Repressor Complex: Methylated RUNX1 serves as a scaffold for the assembly of a transcriptional co-repressive complex that includes DPF2.[2]

3. Repression of miR-223 Transcription: This repressor complex binds to the promoter region of the miR-223 gene, inhibiting its transcription.[2]

4. Role of miR-223 in Myeloid Differentiation: miR-223 is a microRNA that promotes myeloid differentiation. By repressing its expression, PRMT4 effectively maintains the undifferentiated state of HSPCs.

5. The Feedback Loop: As HSPCs are induced to differentiate into the myeloid lineage, PRMT4 expression decreases. This leads to reduced RUNX1 methylation, disassembly of the repressor complex, and subsequent upregulation of miR-223. In turn, miR-223 can post-transcriptionally repress PRMT4 expression, thus reinforcing the differentiation program.[2]

Impact of this compound: By inhibiting the enzymatic activity of PRMT4, this compound disrupts this entire regulatory cascade. Inhibition of PRMT4 prevents the methylation of RUNX1, leading to the derepression of miR-223 and the promotion of myeloid differentiation.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative effects of modulating PRMT4 activity on key markers of myeloid differentiation.

Table 1: Effect of PRMT4 Knockdown on Myeloid Differentiation Markers

| Cell Type | Treatment | Marker | Change | Reference |

| Human CD34+ HSPCs | shRNA vs. PRMT4 | CD11b+ cells | 60-70% (shPRMT4) vs. 40% (control) | [3] |

| Human CD34+ HSPCs | shRNA vs. PRMT4 | miR-223 expression | Consistent increase | [2] |

| NB4 cells | shRNA vs. PRMT4 | CD11b expression | Increased | [3] |

| Kasumi-1 cells | shRNA vs. PRMT4 | CD11b expression | Increased | [3] |

Table 2: Effect of miR-223 Overexpression on Myeloid Differentiation

| Cell Type | Treatment | Marker | Change | Reference |

| Human CD34+ HSPCs | miR-223 overexpression | CD11b+ cells | 51.2% vs. 38.1% (control) | [4] |

The Role of the AKT/mTOR Signaling Pathway

Emerging evidence suggests a potential link between PRMT4 and the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. In the context of hepatocellular carcinoma (HCC), PRMT4 has been shown to promote disease progression by activating the AKT/mTOR pathway.[5][6] While the direct impact of this compound on this pathway in the context of cell differentiation is still under investigation, it presents an interesting avenue for future research. Inhibition of PRMT4 could potentially modulate AKT/mTOR signaling, thereby influencing differentiation processes in various cell types.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cell differentiation.

Lentiviral shRNA Knockdown of PRMT4 in Hematopoietic Stem/Progenitor Cells (HSPCs)

Objective: To specifically reduce the expression of PRMT4 in CD34+ HSPCs to study its impact on myeloid differentiation.

Materials:

-

Lentiviral vectors expressing shRNAs targeting PRMT4 (and a non-targeting control shRNA) and a fluorescent reporter (e.g., GFP).

-

HEK293T cells for lentivirus production.

-

Transfection reagent.

-

Human cord blood-derived CD34+ HSPCs.

-

Stem cell culture medium with appropriate cytokines.

-

Polybrene or other transduction enhancers.

-

Fluorescence-Activated Cell Sorter (FACS).

Protocol:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.

-

Transduction of HSPCs: Pre-stimulate CD34+ HSPCs in cytokine-supplemented medium. Add the lentiviral supernatant to the cells in the presence of a transduction enhancer (e.g., polybrene).

-

Incubation: Incubate the cells for 12-24 hours.

-

Cell Sorting: After 48-72 hours, sort the transduced cells based on the expression of the fluorescent reporter (e.g., GFP-positive cells) using a FACS sorter.

-